Deuterium oxide

描述

Deuterium Oxide, commonly known as Heavy Water, is a form of water where the hydrogen atoms are replaced by deuterium . Deuterium is a hydrogen isotope with a mass double that of ordinary hydrogen . It is used as a moderator of neutrons in nuclear power plants and as an isotopic tracer in studies of chemical and biochemical processes .

Synthesis Analysis

Deuterium Oxide can be synthesized through various methods. One method involves the deuteration of silanes using D2O as an inexpensive and readily available deuterium source . Another method uses D2O for the measurement of protein synthesis . Deuterated silanes serve as important probes for mechanistic studies in organic silicon chemistry .

Molecular Structure Analysis

The molecular structure of Deuterium Oxide is similar to that of water, with the difference being that the hydrogen atoms in water are replaced by deuterium . This gives Deuterium Oxide different nuclear properties and slightly different physical and chemical properties compared to normal water .

Chemical Reactions Analysis

Deuterium Oxide exhibits unique physicochemical properties and has the strongest kinetic isotope effects among all other elements . It can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Physical And Chemical Properties Analysis

Deuterium Oxide has different physical properties than regular water, such as being 10.6% denser and having a higher melting point . It is less dissociated at a given temperature, and it does not have the slightly blue color of regular water .

科学研究应用

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Field : Chemistry

- Application : Deuterium Oxide is used as a solvent in NMR spectroscopy .

- Method : The sample to be examined is dissolved in Deuterium Oxide, and then placed in a magnetic field. It is then irradiated with an appropriate frequency of radio waves, and the resulting NMR signal is detected .

- Results : The NMR signal provides detailed information about the structure of the sample .

-

Neutron Scattering Experiments

- Field : Physics

- Application : Deuterium Oxide is used in neutron scattering experiments . Neutron scattering is a technique that is used to understand the atomic and magnetic motions of materials .

- Method : In these experiments, a beam of neutrons is fired at a sample of Deuterium Oxide. The neutrons are scattered by the nuclei of the Deuterium atoms .

- Results : The pattern of scattered neutrons can be used to determine the structure and dynamics of the material .

-

Neutrino Detection

- Field : Particle Physics

- Application : Deuterium Oxide is used in neutrino detectors . Neutrinos are subatomic particles that are very hard to detect because they rarely interact with matter .

- Method : In a neutrino detector, a large volume of Deuterium Oxide is monitored for interactions with neutrinos .

- Results : When a neutrino interacts with a Deuterium nucleus, it can cause the nucleus to break apart, releasing detectable particles .

-

Metabolic Rate Testing

- Field : Biological Science

- Application : Deuterium Oxide is used to probe metabolic characteristics . It is used in a technique called Doubly Labeled Water (DLW) to measure energy expenditure in free-living animals and humans .

- Method : The subject is given a dose of Deuterium Oxide, and then samples of body fluids are taken over a period of time .

- Results : The rate at which the Deuterium is eliminated from the body gives a measure of the metabolic rate .

-

Fusion Process Development

- Field : Nuclear Physics

- Application : Deuterium Oxide is used in the development of fusion processes . Fusion is a process where two light atomic nuclei combine to form a heavier nucleus .

- Method : In a fusion reactor, Deuterium nuclei are heated to high temperatures and pressures until they fuse together .

- Results : The fusion of Deuterium nuclei releases a large amount of energy, which can be harnessed for power generation .

-

Pharmaceutical Research

- Field : Pharmaceutical Science

- Application : Deuterium Oxide is used for specific site deuterium labeling to improve the pharmacokinetics of drugs .

- Method : The hydrogen atoms in a drug molecule are replaced with Deuterium atoms. This is done because Deuterium forms stronger bonds with carbon than hydrogen does, which can make the drug more stable in the body .

- Results : The use of Deuterium can improve the pharmacokinetics of a drug, potentially leading to improved drug efficacy and safety .

-

Deuterated Drugs

- Field : Pharmaceutical Science

- Application : Deuterium Oxide is used for specific site deuterium labeling to improve the pharmacokinetics of drugs . This can lead to lower rates of metabolism, and a longer half-life .

- Method : The hydrogen atoms in a drug molecule are replaced with Deuterium atoms . This is done because Deuterium forms stronger bonds with carbon than hydrogen does, which can make the drug more stable in the body .

- Results : The use of Deuterium can improve the pharmacokinetics of a drug, potentially leading to improved drug efficacy and safety .

-

Fiber Optics and Silicon Semiconductors Manufacturing

- Field : Industry

- Application : Deuterium Oxide is used in the manufacturing of fiber optics and silicon semiconductors .

- Method : The specific methods of application in these industries can vary greatly, but often involve the use of Deuterium Oxide in various chemical reactions and processes .

- Results : The use of Deuterium Oxide can enhance the performance and efficiency of these products .

-

Metabolic Studies Using Deuterium Oxide Tracer

- Field : Human Health

- Application : Deuterium Oxide is used in metabolic studies using a deuterium oxide tracer .

- Method : The subject is given a dose of Deuterium Oxide, and then samples of body fluids are taken over a period of time .

- Results : The rate at which the Deuterium is eliminated from the body gives a measure of the metabolic rate .

-

Oil & Hydrology Studies Using Deuterium Oxide Tracer

- Field : Geology

- Application : Deuterium Oxide is used in oil and hydrology studies using a deuterium oxide tracer .

- Method : Deuterium Oxide is introduced into a system (such as an oil reservoir or a body of water), and then samples are taken over time to track the movement and distribution of the Deuterium .

- Results : This can provide valuable information about the system being studied, such as the flow of oil in a reservoir or the movement of water in a hydrological system .

未来方向

The production of Deuterium Oxide is expected to increase due to its growing demand in various industries including high technology and life sciences . Isowater Corporation, a leading global vendor of Deuterium Oxide, has announced its intention to build a 20 tonne per year Deuterium Oxide production facility .

属性

IUPAC Name |

deuterated water | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142473-50-5, 26352-74-9 | |

| Record name | Water-d2, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142473-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water-d2, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26352-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4051243 | |

| Record name | Deuterium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Sax] | |

| Record name | Deuterium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

101.42 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1044 at 25 °C. Temp of max density 11.23 °C; 1.1059 at 11.23 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.999 kPa at 20 °C, 20.6 mm Hg at 25 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The patterns of radioactively labeled proteins from cultured chicken embryo cells stressed in the presence of either D2O or glycerol were analyzed by using one-dimensional polyacrylamide gel electrophoresis. These hyperthermic protectors blocked the induction of stress proteins during a 1-hour heat shock at 44 degrees C. The inhibitory effect of glycerol but not D2O on the induction of heat shock proteins could be overcome by increased temperature. By using transcriptional run-on assays of isolated nuclei and cDNA probes to detect hsp70- and hsp88-specific RNA transcripts, it was shown that the D2O and glycerol blocks occurred at or before transcriptional activation of the hsp70 and hsp88 genes. After heat-stressed cells were returned to 37 degrees C and the protectors were removed, heat shock proteins were inducible by a second heating. This result and the fact that the chemical stressor sodium arsenite induced stress proteins in glycerol medium indicated that the treatments did not irreversibly inhibit the induction pathways and that the stress response could be triggered even in the presence of glycerol by a stressor other than heat. In principle then, cells incurring thermal damage during a 1-hour heat shock at 44 degrees C in D2O or glycerol medium should be competent to respond by inducing heat shock proteins during a subsequent recovery period at 37 degrees C in normal medium. We found that heat shock proteins were not induced in recovering cells, suggesting that glycerol and D2O protected heat-sensitive targets from thermal damage. Evidence that the heat-sensitive target(s) is likely to be a protein(s) is summarized. During heat shocks of up to 3 hours duration, neither D2O nor glycerol significantly altered hsp23 gene activity, a constitutively expressed chicken heat shock gene whose RNA transcripts and protein products are induced by stabilization (increased half-life). During a 2-hour heat shock, glycerol treatment blocked the heat-induced stabilization of hsp23 RNA and proteins; however, D2O treatment only blocked RNA transcript stabilization, effectively uncoupling the hsp23 protein stabilization pathway from hsp23 RNA stabilization and transcriptional activation of hsp70 and hsp88 genes. | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Deuterium Oxide | |

Color/Form |

Colorless liquid | |

CAS RN |

7789-20-0 | |

| Record name | Water-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterium oxide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deuterium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUTERIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65BV539M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.81 °C; triple point 3.82 °C | |

| Record name | Deuterium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

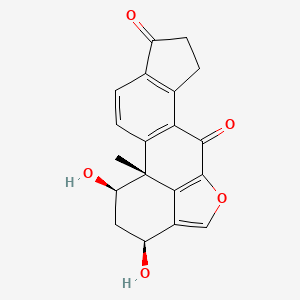

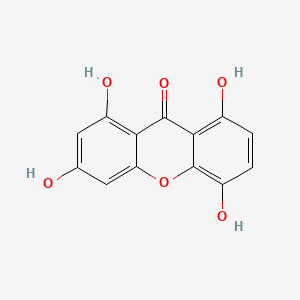

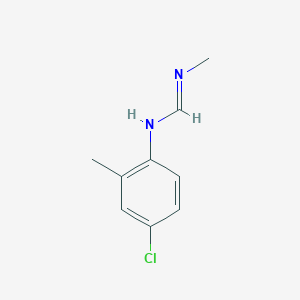

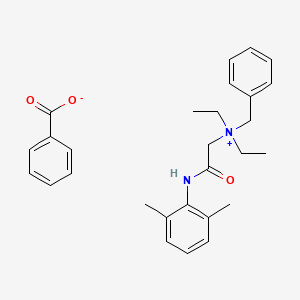

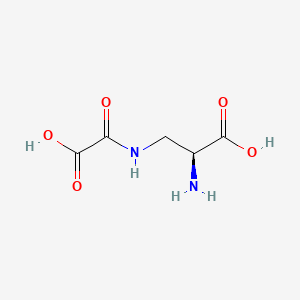

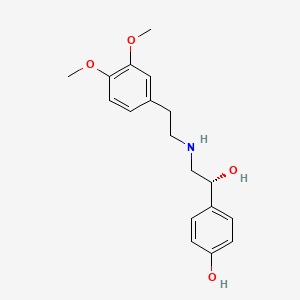

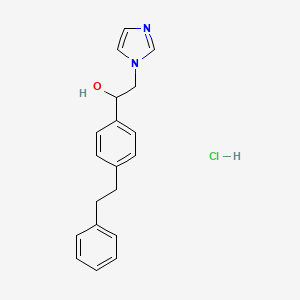

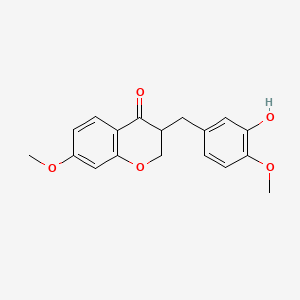

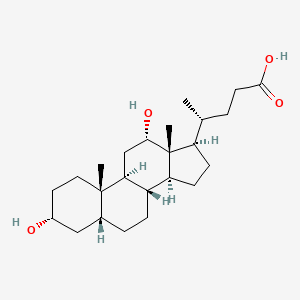

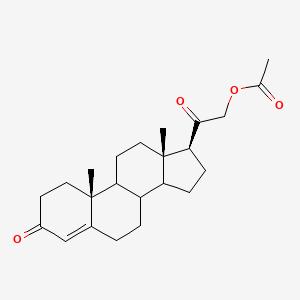

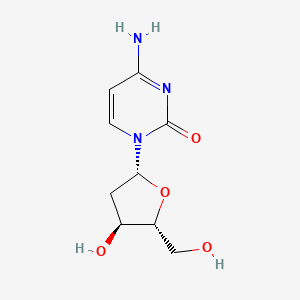

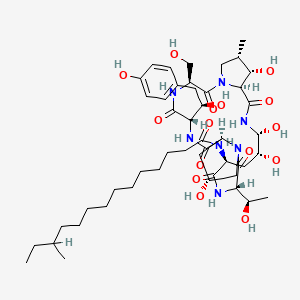

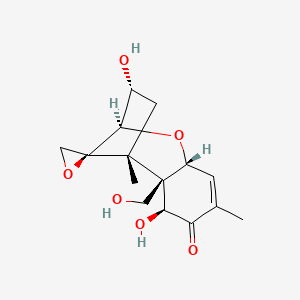

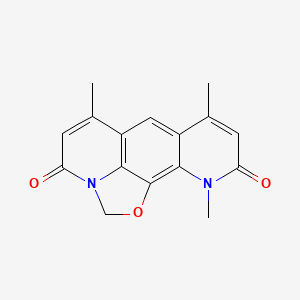

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。